molecular formula C54H42N2O2P2 B189950 (R,R)-ANDEN-Phenyl Trost Ligand CAS No. 152140-65-3

(R,R)-ANDEN-Phenyl Trost Ligand

Cat. No.: B189950
CAS No.: 152140-65-3
M. Wt: 812.9 g/mol
InChI Key: BEKZNCOFLFMFHP-VSTSRGMYSA-N
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Description

Significance of Asymmetric Catalysis in Modern Organic Synthesis

Asymmetric catalysis is a fundamental discipline in contemporary organic chemistry that focuses on the selective synthesis of a specific enantiomer of a chiral molecule. numberanalytics.combrainyjuice.com Enantiomers, which are non-superimposable mirror images of each other, can exhibit profoundly different biological activities. This distinction is of paramount importance in the pharmaceutical, agrochemical, and materials science industries, where the desired therapeutic effect or material property is often associated with a single enantiomer. numberanalytics.comnumberanalytics.com The ability to produce enantiomerically pure compounds through catalysis is not only more efficient but also crucial for safety and efficacy in drug development and for creating novel materials with unique properties. numberanalytics.com The development of asymmetric catalysis has revolutionized the synthesis of complex molecules by offering an elegant and efficient means to create new stereogenic centers with defined absolute configurations. acs.org

Overview of Palladium-Catalyzed Dynamic Asymmetric Allylic Alkylation (DAAA)

Palladium-catalyzed asymmetric allylic alkylation (AAA) stands out as a versatile and powerful method for the formation of carbon-carbon and carbon-heteroatom bonds. acs.orgnih.govresearchgate.net This class of reactions is particularly notable for its ability to construct stereogenic centers with high levels of enantioselectivity. mdpi.com A significant advancement within this field is the concept of dynamic kinetic asymmetric transformations (DYKAT), where a racemic starting material is converted into a single enantiomer of the product. researchgate.netnih.gov This is achieved when the catalyst system facilitates the rapid isomerization of the intermediate π-allylpalladium complexes, allowing for a highly efficient transformation. researchgate.net Palladium-catalyzed DAAA has been successfully applied to a wide range of substrates and nucleophiles, demonstrating its broad scope and utility in organic synthesis. nih.govresearchgate.net

Evolution of Chiral Ligands in Asymmetric Allylic Alkylation

The success of asymmetric allylic alkylation is intrinsically linked to the design and development of chiral ligands. mdpi.com These ligands coordinate to the metal center, creating a chiral environment that dictates the stereochemical outcome of the reaction. nih.gov The evolution of these ligands has been a continuous pursuit, with the goal of achieving higher enantioselectivity and broader substrate applicability. mdpi.com Early breakthroughs in the field were followed by the development of a diverse array of chiral ligands, including those based on phosphines, which have proven to be particularly effective. mdpi.comresearchgate.net The Trost series of ligands, which are C2-symmetric diphosphine ligands, represent a significant milestone in this evolution. researchgate.netwikipedia.org These ligands have demonstrated exceptional performance in palladium-catalyzed AAA reactions, particularly with challenging substrates. mdpi.com

The Unique Role of (R,R)-ANDEN-Phenyl Trost Ligand in Enantioselective Transformations

The this compound, a member of the Trost ligand family, possesses a specific and rigid chiral scaffold derived from 9,10-dihydro-9,10-ethanoanthracene (B1295376). sigmaaldrich.comachemblock.comsigmaaldrich.com This well-defined structure is crucial for inducing high levels of enantioselectivity in palladium-catalyzed reactions. The ligand's design creates a chiral pocket around the palladium center, effectively controlling the approach of the nucleophile to the π-allylpalladium intermediate. This precise control over the transition state geometry is fundamental to achieving high enantiomeric excess in the final product. The this compound has proven to be particularly effective in various enantioselective transformations, solidifying its position as a valuable tool for synthetic chemists.

Properties

IUPAC Name

2-diphenylphosphanyl-N-[(15R,16R)-16-[(2-diphenylphosphanylbenzoyl)amino]-15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H42N2O2P2/c57-53(45-33-17-19-35-47(45)59(37-21-5-1-6-22-37)38-23-7-2-8-24-38)55-51-49-41-29-13-15-31-43(41)50(44-32-16-14-30-42(44)49)52(51)56-54(58)46-34-18-20-36-48(46)60(39-25-9-3-10-26-39)40-27-11-4-12-28-40/h1-36,49-52H,(H,55,57)(H,56,58)/t49?,50?,51-,52-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEKZNCOFLFMFHP-VSTSRGMYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C(=O)NC4C(C5C6=CC=CC=C6C4C7=CC=CC=C57)NC(=O)C8=CC=CC=C8P(C9=CC=CC=C9)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C(=O)N[C@H]4[C@@H](C5C6=CC=CC=C6C4C7=CC=CC=C57)NC(=O)C8=CC=CC=C8P(C9=CC=CC=C9)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H42N2O2P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00458224
Record name (R,R)-ANDEN-Phenyl Trost Ligand
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00458224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

812.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152140-65-3
Record name (R,R)-ANDEN-Phenyl Trost Ligand
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00458224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies Employing R,r Anden Phenyl Trost Ligand

Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (DAAA)

The palladium-catalyzed Decarboxylative Asymmetric Allylic Alkylation (DAAA) is a powerful strategy for the formation of carbon-carbon bonds. This process involves the in situ generation of a nucleophile via decarboxylation of an allyl ester, which then undergoes an enantioselective allylation. The (R,R)-ANDEN-Phenyl Trost Ligand has proven to be highly effective in this reaction, enabling the synthesis of chiral molecules under mild conditions. The reaction proceeds through an "outer sphere" SN2-type attack of the enolate on the π-allylpalladium complex. documentsdelivered.com A key advantage of the DAAA reaction is that the nucleophile and electrophile are generated concurrently, with the π-allylpalladusim cation serving as the counterion for the enolate, likely forming a tight-ion-pair which prevents common side reactions associated with pre-formed enolates. documentsdelivered.com

A significant challenge in organic synthesis is the construction of all-carbon quaternary stereocenters. The use of the this compound in palladium-catalyzed DAAA of allyl enol carbonates has provided an effective solution. This methodology allows for the synthesis of ketones bearing an α-quaternary stereocenter with high chemo-, regio-, and enantioselectivity. documentsdelivered.com

In a detailed investigation, the this compound (referred to as (R,R)-L4 in the study) was identified as the optimal ligand for the DAAA of a broad range of cyclic ketone-derived allyl enol carbonates. For instance, the reaction of the allyl enol carbonate of 2-methyl-1-tetralone, when subjected to a palladium catalyst with the this compound, furnished the corresponding α-allyl-α-methyl-1-tetralone in excellent yield and enantioselectivity. The reaction conditions are notably mild, typically carried out at room temperature in a solvent like toluene. nih.gov

The success of this ligand is attributed to its ability to create a highly asymmetric environment around the palladium center, which effectively differentiates between the two prochiral faces of the enolate nucleophile as it attacks the π-allyl-palladium intermediate. This leads to the preferential formation of one enantiomer of the product.

Table 1: DAAA of Allyl Enol Carbonates from Various Cyclic Ketones with this compound

EntryStarting KetoneProductYield (%)ee (%)
12-Methyl-1-tetralone2-Allyl-2-methyl-1-tetralone9596
22-Methyl-1-indanone2-Allyl-2-methyl-1-indanone8592
32-Methylcyclohexanone2-Allyl-2-methylcyclohexanone8285
42-Methylcyclopentanone2-Allyl-2-methylcyclopentanone8876

This table is a representative summary based on data presented in scientific literature. nih.gov

The creation of sterically congested molecules, particularly those containing hindered quaternary stereocenters, presents another significant synthetic hurdle. The DAAA reaction catalyzed by a palladium complex of the this compound has shown remarkable proficiency in overcoming this challenge. The rigid framework of the ligand is capable of inducing high levels of asymmetry even when bulky substituents are present on the substrate.

This capability is particularly evident in the synthesis of α-allyl-α-aryl oxindoles, where the substrate itself is sterically demanding. The reaction tolerates a range of bulky aryl groups on the oxindole (B195798) core, consistently delivering the desired products in high yields and with excellent enantiomeric excesses. For example, substrates bearing di-ortho-methoxy substituted arenes or naphthyl groups, which are known to be sterically encumbering, react efficiently to form the corresponding α-allyl-α-aryl oxindoles with enantioselectivities often exceeding 94%. researchgate.netnih.gov This demonstrates the ligand's ability to exert precise stereochemical control, even in the face of significant steric hindrance.

Substrate Scope and Reaction Versatility

The utility of the this compound is further highlighted by its compatibility with a diverse range of substrates in the palladium-catalyzed DAAA reaction. This versatility allows for the synthesis of a wide array of chiral building blocks from readily available starting materials.

The palladium-catalyzed DAAA has been successfully applied to β-keto ester substrates, providing access to γ,δ-unsaturated ketones. While specific data tables for α-aryl-β-keto esters with the this compound are not extensively detailed in the cited literature, the Trost ligand family, in general, has been shown to be effective for this class of substrates. The reaction proceeds via the decarboxylation of an allylic β-keto ester to form a palladium-enol intermediate, which then undergoes enantioselective alkylation. The presence of the α-aryl group introduces additional steric and electronic factors, but the robust nature of the Trost ligand framework is well-suited to accommodate such variations, leading to the formation of products with α-aryl quaternary centers.

Cyclic enolates are particularly well-behaved substrates in DAAA reactions employing the this compound. The conformational rigidity of cyclic systems often translates to higher levels of stereochemical control. This has been demonstrated in the DAAA of various cyclic enol carbonates derived from ketones such as tetralones, indanones, and cyclohexanones. nih.gov The resulting α-quaternary ketones are valuable intermediates in the synthesis of complex natural products and pharmaceuticals.

A standout application of the this compound is in the highly enantioselective synthesis of α-allyl-α-aryl oxindoles. These compounds contain a synthetically important all-carbon quaternary stereocenter at the C3 position of the oxindole core, a common motif in biologically active molecules.

In a key study, the DAAA of various α-aryl-β-amido allyl ester substituted oxindoles was optimized. researchgate.netnih.gov The this compound was found to be the most effective among a screen of chiral ligands. For the model substrate with a 2,4,6-trimethoxyphenyl group, the reaction afforded the desired product in an outstanding 96% yield and 99% enantiomeric excess. nih.gov The reaction proved to be general for a range of sterically hindered aryl groups. A crystal structure of the product confirmed the absolute stereochemistry of the newly formed quaternary center. researchgate.netnih.gov

Table 2: Enantioselective Synthesis of α-Allyl-α-Aryl Oxindoles via DAAA

EntryAryl Group (Ar)Yield (%)ee (%)
12,4,6-Trimethoxyphenyl9699
22,6-Dimethoxyphenyl8998
31-Naphthyl9394
4Phenyl9563
54-Methoxyphenyl8856

Data sourced from studies by Guiry and coworkers. researchgate.netnih.gov The lower enantioselectivity for less hindered aryl groups (entries 4 and 5) highlights the influence of steric bulk on the reaction's stereochemical outcome.

Application to Cyclic Enolates

α-Allyl-α-Aryl Lactones

The palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) of sterically hindered α-aryl, β-oxo-allyl ester lactone substrates provides an efficient route to α-allyl-α-aryl lactones. The use of the this compound has been instrumental in achieving high enantioselectivities in these transformations. researchgate.net

In a key study, the synthesis of the requisite substrates was accomplished via a lead-mediated α-arylation of a β-oxo-allyl ester. Optimization of the DAAA reaction was carried out on a δ-valerolactone-derived α-aryl β-oxo-allyl ester bearing a 2,4,6-trimethoxyphenyl group. The this compound was identified as the optimal chiral ligand for these sterically demanding substrates. researchgate.net

This methodology has been successfully applied to both five- and six-membered lactone systems, affording the corresponding α-allylated products with excellent enantioselectivities. Notably, substrates with bulky aryl groups, particularly those with di-ortho substitutions and naphthyl groups, consistently deliver the highest levels of enantiomeric excess. This approach allows for the versatile modification of the aryl group, providing highly enantioselective access to valuable structural motifs. researchgate.net

Ring SizeAryl SubstituentYield (%)ee (%)
Six-membered2,4,6-trimethoxyphenyl->99
Five-membered2,4,6-trimethoxyphenyl-98

Data sourced from a study on the enantioselective construction of sterically hindered α-allyl-α-aryl lactones. researchgate.net

α-Aryl-α-Allyldihydrocoumarins and 3-Isochromanones

The this compound has been successfully employed in the enantioselective synthesis of α-aryl-α-allyldihydrocoumarins and 3-isochromanones through a palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) of α-aryl-β-oxo esters. This work represents the first method for the enantioselective preparation of all-carbon quaternary α-allyl-α-aryl dihydrocoumarins and 3-isochromanones. researchgate.net

A variety of aryl groups have been utilized, leading to the corresponding dihydrocoumarin (B191007) and 3-isochromanone (B1583819) products in high yields and with excellent enantioselectivities. The highest levels of enantiocontrol are typically achieved with substrates that possess di- and mono-ortho-substituted aryl groups. researchgate.net

Product TypeAryl GroupYield (%)ee (%)
DihydrocoumarinOrtho-substitutedup to 95up to 96
3-IsochromanoneOrtho-substitutedup to 95up to 96

Data represents a range of examples for the synthesis of α-aryl-α-allyldihydrocoumarins and 3-isochromanones. researchgate.net

Benzofuran-3(2H)-One-Derived α-Aryl-β-Keto Esters

The palladium-catalyzed decarboxylative dearomative asymmetric allylic alkylation (AAA) of benzofurans has been achieved with high efficiency and enantioselectivity through the use of novel Trost-type bisphosphine ligands that incorporate a chiral cycloalkane framework. This methodology has enabled a diversity-oriented synthesis of flavaglines, which were previously difficult to access. This approach opens up new possibilities for the development of flavagline-based drugs. rsc.org

While the specific use of the this compound was not detailed in the primary study, the successful application of closely related Trost-type ligands in the dearomative allylation of benzofurans highlights the potential of this class of ligands for the synthesis of complex benzofuranone derivatives. The reaction proceeds via the allylation of a benzofuran (B130515) substrate, leading to the formation of a dearomatized product with a newly formed stereocenter.

Utility with Acyclic Enolates for Quaternary and Tetrasubstituted Stereogenic Centers

The Trost ligand family, including the this compound, has proven to be highly effective in the enantioselective allylic alkylation of acyclic enolates, a challenging class of substrates for this type of transformation. This methodology provides access to acyclic products with quaternary stereocenters. researchgate.netnih.gov

One notable application is the palladium-catalyzed asymmetric allylic alkylation of acyclic α-fluoro-β-ketoesters, which has been achieved with high enantioselectivity. This reaction is significant as it provides experimental evidence that the typically poor levels of enantiocontrol observed with these systems are not necessarily due to the presence of E/Z enolate mixtures. Instead, it is proposed that s-cis/trans conformational mobility plays a crucial role. This method has been successfully applied to the synthesis of valuable 3-fluoropiperidine (B1141850) intermediates. researchgate.netnih.gov

Substrate TypeLigand Familyee (%)
Acyclic α-fluoro-β-ketoestersTrost Ligandsup to 92

Data from a study on the enantioselective allylic alkylation of acyclic α-fluoro-β-ketoesters. researchgate.netnih.gov

Reactivity with α-Sulfonyl Nucleophiles (e.g., Thietane (B1214591) 1,1-Dioxides)

A significant advancement in asymmetric catalysis has been the development of a palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) of thietane 1,1-dioxides. This process generates α-sulfonyl stereogenic tetrasubstituted carbon centers with high enantioselectivity, starting from racemic materials and proceeding through linear enolate intermediates. Notably, this method does not require the use of geometrically pure, preformed enol carbonate precursors. nih.govnih.gov

Initial ligand screening for the enantioselective conversion of a model substrate revealed that while PHOX and DACH phenyl and naphthyl Trost ligands resulted in poor enantiomeric excess, the (S,S)-ANDEN Trost ligand provided a high ee of 83%. This highlights the critical role of the ANDEN backbone in achieving high stereocontrol in the alkylation of these α-sulfonyl nucleophiles. The utility of the resulting enantioenriched thietane 1,1-dioxide products has been demonstrated in the synthesis of novel spirocyclic compounds with potential applications in medicinal chemistry. nih.gov

LigandSolventee (%)
PHOX1,4-dioxane8
DACH Phenyl Trost1,4-dioxane34
DACH Naphthyl Trost1,4-dioxane24
(S,S)-ANDEN Trost1,4-dioxane83

Data from a study on the palladium-catalyzed DAAA of thietane 1,1-dioxides. nih.gov

Decarboxylative Alkylation of α-Oxygenated Z-Allyl Enol Carbonates

The palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) of allyl enol carbonates is a highly chemo-, regio-, and enantioselective method for synthesizing ketones with either a quaternary or a tertiary α-stereogenic center. This transformation has been studied in detail, and it has been found that the reaction proceeds through an "outer sphere" SN2-type attack of the enolate on the π-allylpalladium complex.

A key advantage of the DAAA reaction over the direct allylation of preformed metal enolates is that the nucleophile and the electrophile are generated simultaneously. The π-allylpalladium cation serves as the counterion for the enolate, likely forming a tight-ion-pair. This association largely prevents common side reactions associated with the equilibrium between different enolates. The milder reaction conditions and broader substrate scope also represent significant advantages of the DAAA reaction. While specific data for Z-allyl enol carbonates with the this compound is not explicitly detailed in the provided sources, the general mechanism and advantages of the DAAA of enol carbonates are well-established.

Optimization of Reaction Conditions and Efficiency

The efficiency and stereoselectivity of catalytic systems employing the this compound are profoundly influenced by the reaction parameters. Optimization of these conditions, including catalyst loading, reaction temperature, and the solvent system, is crucial for achieving high yields and enantioselectivities. Furthermore, the design and activation of the palladium precatalyst play a pivotal role in generating the active Pd(0) species necessary for the catalytic cycle.

Influence of Catalyst Loading and Reaction Temperature

The concentration of the catalyst and the temperature at which a reaction is conducted are critical parameters that can significantly impact both the rate of reaction and the enantiomeric excess (ee) of the product.

Research has demonstrated that for palladium-catalyzed asymmetric allylic alkylation (AAA) reactions, the catalyst loading can be a determining factor for efficiency. While higher catalyst loadings may lead to faster reactions, they also increase costs and the potential for side reactions. Conversely, lower catalyst loadings are desirable for process efficiency but may result in incomplete conversion or longer reaction times. In the context of decarboxylative asymmetric allylic alkylation (DAAA), it has been observed that reducing the Pd:ligand ratio can sometimes lead to a failure to reach completion. For instance, in a Pd-catalyzed DAAA of an allyl (2-phenyl-cyclohexyl)carbonate using a Trost-type ligand, decreasing the Pd:ligand ratio from 1:1.5 to 1:1 resulted in a significant drop in yield from 77% to 39%, even with extended reaction times. google.com

Reaction temperature is another key variable that directly affects enantioselectivity. In many asymmetric catalytic reactions, lower temperatures are beneficial for achieving higher enantiomeric excess. This is attributed to the larger difference in the activation energies for the formation of the two enantiomers at lower temperatures. For example, in the palladium-catalyzed DAAA of α-aryl cyclopentanones, utilizing the this compound, exceptional levels of enantioselectivity (up to 99.9% ee) have been recorded. nih.gov In a related system involving the DAAA of oxindoles with the same ligand, it was shown that conducting the reaction at -25 °C was optimal for achieving high enantioselectivities of up to 95% ee. nih.gov However, a decrease in temperature can also lead to a reduction in reaction rate, necessitating a balance to be struck between enantioselectivity and reaction time. In some cases, decreasing the reaction temperature has been noted to be only mildly beneficial for enantioselectivity while being detrimental to the catalytic activity. mdpi.com

Catalyst Loading (mol%)Temperature (°C)Yield (%)Enantiomeric Excess (ee, %)Reaction Context
2 (Pd), 3 (Ligand)rt7783DAAA of allyl (2-phenyl-cyclohexyl)carbonate with a Trost-type ligand
2 (Pd), 2 (Ligand)rt39-DAAA of allyl (2-phenyl-cyclohexyl)carbonate with a Trost-type ligand
Not specified-25Highup to 95DAAA of α-alkyl/aryl oxindoles with this compound

Optimization of Solvent Systems

The choice of solvent can have a dramatic effect on the outcome of a palladium-catalyzed reaction, influencing not only the solubility of the reactants and catalyst but also the stability of the catalytic species and the transition states leading to the enantiomeric products.

A solvent screen is a common and essential step in the optimization of any new catalytic reaction. In the context of asymmetric allylic alkylation using Trost-type ligands, a variety of solvents are often tested to find the optimal balance between conversion and enantioselectivity. For instance, in a study on the enantioselective allylic alkylation of acyclic α-fluoro-β-ketoesters using a (R,R)-DACH-phenyl Trost ligand, a range of solvents were evaluated. nih.gov It was found that while N-methyl-2-pyrrolidone (NMP) gave a high yield, the enantioselectivity was modest. In contrast, ethereal solvents were found to be optimal for enantioselectivity, although they sometimes led to lower conversions. nih.gov This highlights the often-observed trade-off between reaction rate and enantioselectivity when selecting a solvent. The polarity, coordinating ability, and protic or aprotic nature of the solvent all play a role in shaping the energetic landscape of the catalytic cycle.

SolventConversion/Yield (%)Enantiomeric Excess (ee, %)Reaction Context
NMPHighModestAsymmetric allylic alkylation of α-fluoro-β-ketoesters with a (R,R)-DACH-phenyl Trost ligand
Ethereal SolventsLowOptimalAsymmetric allylic alkylation of α-fluoro-β-ketoesters with a (R,R)-DACH-phenyl Trost ligand

Precatalyst Design and Activation in Palladium(0) Systems

The active catalyst in palladium-catalyzed allylic alkylation is a monoligated Pd(0) species. nih.govnih.gov The efficient generation of this species from a stable precatalyst is a key challenge in the field. Common Pd(0) sources like Pd₂(dba)₃ can exhibit inconsistent activity and the liberated dibenzylideneacetone (B150790) (dba) can interfere with the catalysis. google.com Pd(II) sources, on the other hand, require in-situ reduction, which can be inefficient.

To address these issues, significant effort has been dedicated to the design of well-defined palladium precatalysts that are stable, easily handled, and can be readily activated under mild conditions to generate the desired LPd(0) species. nih.gov These precatalysts often feature the phosphine (B1218219) ligand pre-coordinated to a Pd(II) center, which is then reduced in the reaction mixture. The activation of these palladacycle precatalysts typically involves a Brønsted base, which facilitates the deprotonation of a ligated amine followed by reductive elimination to form the active Pd(0) catalyst. nih.gov

Recently, single-component Pd(0) precatalysts have been developed that are stable and isolable. google.com These complexes already contain the desired phosphine ligand coordinated to a Pd(0) center, often stabilized by a labile olefin ligand. This design circumvents the need for in-situ reduction and can lead to more consistent and efficient catalysis. google.com The development of such precatalysts for use with the this compound would represent a significant advancement, enabling more robust and reproducible asymmetric transformations.

Mechanistic Investigations of R,r Anden Phenyl Trost Ligand Catalyzed Reactions

Elucidation of Catalytic Cycle and Key Steps

The catalytic cycle of the Tsuji-Trost reaction, a palladium-catalyzed allylic substitution, provides a fundamental framework for understanding reactions involving the (R,R)-ANDEN-Phenyl Trost Ligand. wikipedia.org The cycle begins with the coordination of a zerovalent palladium(0) complex, bearing the chiral ligand, to the double bond of an allylic substrate. This initial step forms a η²-π-allyl-Pd(0) complex.

Subsequently, oxidative addition occurs, where the leaving group on the allylic substrate is expelled. This step, often referred to as ionization, results in the formation of a cationic η³-π-allyl-Pd(II) complex with inversion of configuration at the carbon atom. wikipedia.org The chiral this compound, now bound to the palladium center, creates a chiral environment around the π-allyl moiety.

Proposed Mechanism of C-C Bond Formation

The formation of the new carbon-carbon bond in these reactions is a topic of significant mechanistic interest. The prevailing evidence for reactions catalyzed by palladium complexes of the this compound points towards an outer-sphere mechanism.

Evidence for Outer-Sphere Alkylation Mechanism

An outer-sphere mechanism postulates that the nucleophile attacks the π-allyl ligand from the coordination sphere of the metal, without prior coordination to the palladium center. differencebetween.comvaia.com Mechanistic studies on similar allyl enol carbonate substrates catalyzed by palladium with the this compound suggest that alkylation proceeds through such an outer-sphere pathway. nih.gov This is particularly favored for "soft," highly charge-stabilized enolates, which are common nucleophiles in these reactions. nih.govbham.ac.uk

The preference for an outer-sphere mechanism is supported by computational studies. These studies have shown that the transition states for an outer-sphere process are energetically accessible. nih.gov For instance, calculations have identified transition states for the outer-sphere attack of an enolate on the π-allyl complex. nih.gov

Mechanistic Contrasts with Inner-Sphere Pathways

In contrast, an inner-sphere mechanism would involve the direct coordination of the nucleophile to the palladium center before the C-C bond-forming step. differencebetween.comyork.ac.ukwikipedia.org This pathway is often invoked for other ligand systems, such as those involving PHOX ligands, especially when the reaction conditions tolerate the presence of water. nih.gov

The key distinction lies in the direct interaction between the nucleophile and the metal center. In an inner-sphere mechanism, a transient bond forms between the reactants, often facilitated by a bridging ligand, which acts as a conduit for the reaction. vaia.comwikipedia.orgdavuniversity.org For the this compound system, the bulky nature of the ligand and the preference for soft nucleophiles make the direct coordination required for an inner-sphere pathway less favorable. nih.govwikipedia.org Computational studies have indicated that for certain systems, the energy barriers for inner-sphere transition states are substantially higher than for outer-sphere pathways. nih.gov

Origins of Enantioinduction and Stereoselectivity

The remarkable ability of the this compound to induce high levels of enantioselectivity is a cornerstone of its utility in asymmetric synthesis. This stereochemical control arises from a combination of factors, primarily the inherent chirality of the ligand and its influence on the geometry of the reactive intermediates.

Role of Ligand Chirality in Stereochemical Control

The this compound possesses a C2-symmetric chiral scaffold derived from trans-1,2-diaminocyclohexane. researchgate.netuni-saarland.de This well-defined chirality creates a highly asymmetric environment around the palladium center. The bulky phenyl groups on the phosphine (B1218219) moieties and the rigid ethanoanthracene backbone of the ANDEN part of the ligand create distinct steric pockets that effectively differentiate the two enantiotopic faces of the incoming nucleophile and the two termini of the π-allyl intermediate. researchgate.net This facial discrimination forces the nucleophile to approach the π-allyl complex from a specific trajectory, leading to the preferential formation of one enantiomer of the product. uni-saarland.de

The precise control of chirality by the ligand is a fundamental principle in asymmetric catalysis, and the Trost ligands are a prime example of "privileged ligands" that are effective for a wide range of substrates. researchgate.netnih.gov

Impact of Enolate Geometry (E/Z Isomers) on Enantioselectivity

The geometry of the enolate nucleophile, specifically whether it exists as the E or Z isomer, can have a significant impact on the stereochemical outcome of the reaction. bham.ac.ukwikipedia.org The Ireland model provides a useful, though simplified, framework for understanding how enolate geometry can influence the transition state of aldol-type reactions, and similar principles can be applied to allylic alkylations. bham.ac.ukwikipedia.org

The relative orientation of the substituents on the enolate double bond determines how it can approach the chiral palladium-allyl complex. Different enolate geometries can lead to different diastereomeric transition states, which in turn can result in different enantiomeric products or varying levels of enantiomeric excess. For instance, the formation of Z-enolates is often favored for ketones under many enolization conditions, while esters tend to form E-enolates. wikipedia.org The choice of base and reaction conditions can influence the E/Z ratio of the enolate, thereby providing a handle to control the stereoselectivity of the subsequent alkylation. wikipedia.orgprinceton.edu

Palladium-Mediated Enolate Interconversion Dynamics

In palladium-catalyzed asymmetric allylic alkylation reactions, the nature and dynamics of the palladium enolate intermediate play a pivotal role, particularly in reactions where the nucleophile is an enolate. In the context of decarboxylative asymmetric allylic alkylation (DAAA) using allyl enol carbonates, the nucleophilic enolate and the electrophilic π-allylpalladium complex are generated concurrently. This simultaneous formation is significant because the π-allylpalladium cation serves as the counterion for the enolate, likely leading to the formation of a tight-ion-pair. nih.gov This association is believed to largely prevent common side reactions that arise from the equilibration between different enolate isomers. nih.gov

While specific kinetic data for the enolate interconversion with the this compound are not extensively documented, studies on similar Trost-type ligands suggest that the dynamics are rapid relative to the subsequent C-C bond formation. For instance, DFT studies on related systems have shown plausible reaction pathways for the full interconversion of a square-planar palladium allyl enolate intermediate with low energy barriers relative to the enantiodetermining reductive C-C coupling step. researchgate.net This rapid equilibration ensures that the stereoselectivity is governed by the energetic differences in the transition states leading to the enantiomeric products, rather than the ground-state populations of the enolate intermediates.

Table 1: Key Mechanistic Concepts in Palladium-Mediated Enolate Dynamics

Mechanistic FeatureDescriptionImplication for Stereoselectivity
Tight Ion-Pair Formation The in situ generated enolate and π-allylpalladium cation exist as a closely associated pair.Prevents enolate equilibration and undesired side reactions. nih.gov
Curtin-Hammett Principle The ratio of products is determined by the difference in the free energies of the transition states leading to them, not by the ground-state populations of the intermediates.The stereochemical outcome is controlled by the kinetics of the bond-forming step. nih.gov
π-Allyl Isomerization The palladium-allyl intermediate can undergo rapid isomerization (e.g., syn-anti, η³-η¹-η³).Allows for dynamic kinetic resolution where a racemic starting material can be converted to a single enantiomer of the product.
Low-Barrier Enolate Interconversion Computational studies on related systems suggest that the interconversion of palladium allyl enolate intermediates has a low activation barrier.Ensures that the stereodetermining step is the subsequent C-C bond formation. researchgate.net

Transition State Characterization and Enantiodetermining Steps

The enantioselectivity in reactions catalyzed by the this compound is determined at the C-C bond-forming transition state. Computational studies, particularly Density Functional Theory (DFT) calculations on analogous Trost ligands, have provided significant insights into the geometry and energetics of these transition states.

The enantiodetermining step is typically the nucleophilic attack of the enolate on the π-allyl palladium intermediate. This can proceed through either an "outer-sphere" or "inner-sphere" mechanism. For soft nucleophiles, like many enolates used in AAA, an outer-sphere attack is common. thieme-connect.de In this pathway, the nucleophile attacks the allyl moiety on the face opposite to the palladium atom. thieme-connect.de

DFT calculations on a closely related DACH-Phenyl-Trost-ligated palladium catalyst have revealed the crucial role of hydrogen bonding in stabilizing the transition state. A key hydrogen bond forms between the amide N-H proton of the Trost ligand and the negatively charged oxygen atom of the enolate. This interaction helps to position the nucleophile within the chiral pocket created by the ligand, thereby directing its attack to one of the two enantiotopic faces of the π-allyl group.

Ligand-Substrate Interactions and Stereochemical Outcome

The stereochemical outcome of reactions catalyzed by the this compound is a direct consequence of the specific interactions between the chiral ligand, the palladium center, and the reacting substrates within the transition state assembly. The ligand's C₂-symmetric backbone and the pendant diphenylphosphino benzamido arms create a chiral "wall" or "pocket" that effectively shields one face of the π-allyl intermediate.

The amide functionalities of the Trost ligand are not merely structural linkers but play an active role in catalysis. As mentioned, the amide protons can engage in hydrogen bonding with the enolate nucleophile. This interaction not only helps to pre-organize the transition state but also increases the effective nucleophilicity of the enolate.

Furthermore, the phenyl groups of the phosphine moieties and the aromatic scaffold of the ANDEN backbone contribute to the steric bulk and can engage in non-covalent interactions, such as π-stacking, with the substrate. These collective interactions create a highly ordered transition state assembly where the approach of the nucleophile is meticulously controlled. The ligand essentially acts as a chiral receptor, recognizing and binding the substrate in a specific orientation that leads to the observed high enantioselectivity.

The predictability of the stereochemical outcome with Trost-type ligands has led to the development of working models that can forecast the absolute configuration of the product. These models are based on the understanding that the "wall" of the ligand directs the nucleophile to attack the more accessible terminus of the π-allyl intermediate from the less hindered face.

Table 2: Summary of Ligand-Substrate Interactions and their Influence on Stereochemistry

Interaction TypeDescriptionEffect on Stereochemical Outcome
Hydrogen Bonding Interaction between the ligand's amide N-H and the enolate oxygen.Orients the nucleophile for a stereoselective attack and enhances its reactivity.
Steric Repulsion The bulky chiral framework of the ligand creates a "chiral pocket".Blocks one face of the π-allyl intermediate, forcing the nucleophile to attack from the other face.
π-π Interactions Potential interactions between the aromatic rings of the ligand and the substrate.Can further stabilize the favored transition state geometry.
Chelation The bidentate phosphine ligands coordinate to the palladium center.Creates a rigid and well-defined catalytic complex.

Comparative Analysis and Ligand Design Principles

Performance Comparison with Other Chiral Ligand Classes in Palladium Catalysis

The selection of a chiral ligand is a critical parameter in the development of an effective palladium-catalyzed asymmetric allylic alkylation (AAA) reaction. The performance of the (R,R)-ANDEN-Phenyl Trost Ligand can be benchmarked against other members of the Trost ligand family and against other classes of privileged ligands such as PHOX ligands.

The Trost ligand family is characterized by a C2-symmetric diamine backbone, which serves as a chiral scaffold. acs.org The nature of this backbone significantly influences the ligand's conformational flexibility and the geometry of the chiral pocket it creates around the metal center. The standard by which many Trost-type ligands are judged is the (R,R)-DACH-Phenyl Trost Ligand, derived from trans-1,2-diaminocyclohexane.

The (R,R)-DACH-Phenyl Trost ligand has demonstrated exceptional performance in a wide array of palladium-catalyzed AAA reactions, consistently affording high yields and enantioselectivities. sigmaaldrich.com For instance, in the classic benchmark reaction of the allylic alkylation of racemic 1,3-diphenylallyl acetate (B1210297) with dimethyl malonate, the (R,R)-DACH-Phenyl Trost ligand often provides the product with high enantiomeric excess (ee). nih.gov

While direct, side-by-side comparative data for the this compound under identical conditions is not extensively documented in the literature, the choice of the 9,10-dihydro-9,10-ethanoanthracene (B1295376) (ANDEN) backbone is deliberate. The increased rigidity of the ANDEN scaffold compared to the more flexible DACH framework is intended to create a more defined and stable chiral environment. This can lead to enhanced enantioselectivity in certain applications.

Information on a DPEDA-Phenyl Trost ligand, derived from 1,2-diphenylethylenediamine, is less common in the literature for direct comparison. However, the principle of modifying the diamine backbone is a well-established strategy to fine-tune the ligand's steric and electronic properties.

LigandDiamine BackboneKey Structural FeatureReported Performance in Pd-AAA
This compound(11R,12R)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamineHighly rigid, bicyclic scaffoldEffective in providing high enantioselectivity; specific comparative data is limited.
(R,R)-DACH-Phenyl Trost Ligand(1R,2R)-1,2-DiaminocyclohexaneConformationally flexible cyclohexane (B81311) ringWidely successful with excellent yields and high enantioselectivies in a broad range of reactions. sigmaaldrich.comnih.gov
(R,R)-DPEDA-Phenyl Trost Ligand(1R,2R)-1,2-DiphenylethylenediaminePhenyl groups on the diamine backboneLess commonly reported, but offers potential for altered steric interactions.

Phosphine-oxazoline (PHOX) ligands represent another class of highly successful "privileged" ligands for palladium-catalyzed dynamic asymmetric allylic alkylation (DAAA) reactions. The key distinction in their application often lies in the nature of the substrate.

Trost-type ligands, including the (R,R)-ANDEN-Phenyl variant, generally excel in reactions with less sterically hindered substrates. nih.gov The well-defined chiral pocket is highly effective at differentiating the enantiotopic faces of these substrates.

In contrast, PHOX ligands have carved out a niche in reactions involving more sterically demanding substrates. The modular nature of the PHOX scaffold allows for fine-tuning of the steric environment around the metal center, which can be advantageous for achieving high enantioselectivity with bulky reactants. While both ligand classes are prominent in DAAA reactions, their applications are often complementary.

Ligand ClassTypical Substrate Profile in DAAAKey Advantage
Trost-Type (e.g., (R,R)-ANDEN-Phenyl)Less sterically hindered substratesCreates a well-defined and effective chiral pocket for a range of standard substrates.
PHOXMore sterically hindered substratesModular design allows for steric tuning to accommodate bulky substrates.

Structure-Activity Relationships in Ligand Design for Asymmetric Catalysis

The success of the this compound is rooted in key structure-activity relationships that are fundamental to the design of C2-symmetric ligands. The C2 symmetry minimizes the number of possible diastereomeric transition states, simplifying the stereochemical outcome of the reaction.

The primary driver of enantioselectivity is the chiral "pocket" created by the ligand around the palladium center. The walls of this pocket are formed by the phenyl groups of the diphenylphosphino moieties, and the floor is defined by the chiral diamine backbone. The orientation of the substrate within this pocket during the nucleophilic attack dictates the stereochemistry of the product.

The rigidity of the ANDEN backbone is a crucial design element. A more rigid scaffold, as compared to the DACH backbone, can lead to a more pre-organized and less dynamic chiral pocket. This can result in higher enantioselectivity as it reduces the number of low-energy transition states leading to the minor enantiomer. However, excessive rigidity can sometimes be detrimental if it prevents the substrate from adopting the optimal conformation for the reaction.

Rational Design and Synthesis of Ligand Derivatives

The modular nature of Trost-type ligands, including the (R,R)-ANDEN-Phenyl variant, allows for the rational design and synthesis of derivatives to optimize performance for specific applications. Modifications can be made to both the diamine backbone and the phosphine (B1218219) substituents.

Altering the diamine backbone is a strategy to modify the shape and size of the chiral pocket. While the ANDEN scaffold provides high rigidity, other backbones could be envisioned to accommodate different substrate classes. For instance, introducing different substituents on the ethano-bridge of the ANDEN framework could further tune the steric environment.

Modification of the 2-(diphenylphosphino)benzoyl groups is another avenue for optimization. Replacing the phenyl groups on the phosphorus atom with other aryl or alkyl groups can alter the electronic properties (basicity) of the phosphine and the steric bulk around the palladium center. For example, introducing electron-donating or electron-withdrawing groups on the phenyl rings can influence the catalytic activity. Similarly, employing bulkier substituents can create a more sterically demanding chiral pocket, which may be beneficial for certain substrates.

The synthesis of these derivatives typically follows the same general procedure as the parent ligand: the coupling of the chiral diamine with two equivalents of the appropriately substituted 2-(diphenylphosphino)benzoic acid. While specific examples of derivatives of the this compound are not widely reported, the principles of rational design provide a clear roadmap for future research in this area.

Advanced Characterization and Computational Studies of R,r Anden Phenyl Trost Ligand Systems

Spectroscopic Analysis of Catalyst Complexes and Intermediates

Spectroscopic methods are vital for elucidating the structure and behavior of the transient species that govern catalytic cycles. For palladium complexes incorporating the (R,R)-ANDEN-Phenyl Trost ligand, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, and mass spectrometry provides critical insights.

In a typical palladium-catalyzed asymmetric allylic alkylation (AAA) reaction, the active catalyst is a cationic Pd(π-allyl) complex. ³¹P NMR spectroscopy is particularly informative for observing the formation and structure of these catalytic intermediates. The phosphorus atoms of the ligand, being directly involved in coordination to the palladium center, exhibit chemical shifts that are highly sensitive to the electronic and steric environment. For instance, the formation of the catalyst-substrate complex is often accompanied by a downfield shift of the ³¹P signals compared to the free ligand, indicative of coordination to the electron-deficient palladium.

Furthermore, detailed 2D NMR studies, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), can help to establish the connectivity and spatial proximity of protons within the ligand backbone and the coordinated substrate. This information is crucial for understanding the pre-transition state assemblies that dictate the stereochemical outcome of the reaction.

Mass spectrometry, especially electrospray ionization mass spectrometry (ESI-MS), allows for the direct observation of cationic catalyst complexes and intermediates. By analyzing the mass-to-charge ratio (m/z) of the species in solution under reaction conditions, it is possible to identify key intermediates, such as the initial palladium-ligand complex and the subsequent π-allyl palladium species formed upon oxidative addition to the allylic substrate.

Technique Typical Observations for this compound-Pd Complexes Information Gained
³¹P NMRDownfield shift upon coordination to Pd; distinct signals for diastereomeric intermediates.Confirmation of ligand coordination; insight into the electronic environment of the metal center; observation of multiple catalytic species.
¹H & ¹³C NMRComplex multiplets for the ligand backbone; characteristic shifts for coordinated allylic substrates.Structural confirmation of the ligand framework within the complex; information on substrate binding.
2D NMR (COSY, NOESY)Cross-peaks indicating through-bond and through-space correlations.Detailed structural elucidation of catalyst-substrate adducts; determination of the relative orientation of ligand and substrate.
ESI-MSDetection of [Pd(ligand)(allyl)]⁺ and other cationic species.Identification of key catalytic intermediates; confirmation of the composition of species in the catalytic cycle.

Crystallographic Studies of Chiral Metal-Ligand Complexes

Single-crystal X-ray diffraction provides the most definitive structural information for metal-ligand complexes. For the this compound, crystallographic analysis of its palladium complexes has been instrumental in visualizing the three-dimensional arrangement that imparts high enantioselectivity.

The crystal structure of a [Pd(this compound)(π-allyl)]⁺ complex reveals several key features. The C₂-symmetric chiral scaffold of the ligand creates a well-defined chiral pocket around the palladium center. The phenyl groups of the phosphine (B1218219) moieties and the rigid ethanoanthracene backbone create steric walls that effectively differentiate the two faces of the incoming nucleophile and the two termini of the π-allyl system.

The "flap" angle of the ligand's chelating arms and the orientation of the phenyl substituents on the phosphorus atoms are critical in creating an asymmetric environment. These structural parameters, precisely measured through crystallography, serve as crucial input and validation for the computational models discussed in the following sections.

Complex Key Crystallographic Features Implications for Catalysis
[Pd((R,R)-ANDEN-Phenyl)(π-allyl)]BF₄C₂-symmetric ligand conformation; defined chiral pocket; specific orientation of phosphine phenyl groups.Provides a static picture of the active catalyst; explains the steric basis for enantiodiscrimination; validates computational models.
Pre-catalyst Pd(0) complexesOften tetrahedral or distorted square planar geometries.Insight into the initial stages of catalyst activation.

Quantum Mechanical (QM) Calculations for Mechanistic Elucidation

While spectroscopic and crystallographic methods provide snapshots of the catalytic system, quantum mechanical calculations, particularly Density Functional Theory (DFT), offer a dynamic view of the reaction, allowing for the exploration of entire reaction energy profiles.

Computational Modeling of Reaction Pathways and Transition States

DFT calculations are employed to map the potential energy surface of the catalytic cycle. This involves locating and characterizing the energies of all relevant stationary points, including reactants, intermediates, transition states, and products. For the Trost AAA reaction catalyzed by a palladium complex of the this compound, the key steps modeled include:

Oxidative addition of the palladium(0) complex to the allylic substrate.

Nucleophilic attack on the π-allyl palladium(II) intermediate.

Reductive elimination to release the product and regenerate the palladium(0) catalyst.

The modeling of the transition state for the nucleophilic attack is of paramount importance. These calculations reveal the precise geometry of the interacting molecules at the moment of bond formation, highlighting the non-covalent interactions between the catalyst and the substrates that stabilize the favored transition state.

Prediction of Enantioselectivity via Energetic Differences

The enantioselectivity of a reaction is determined by the energetic difference (ΔΔG‡) between the two diastereomeric transition states leading to the (R) and (S) products. By accurately calculating the free energies of these two transition states, QM models can predict the enantiomeric excess (ee) of the reaction.

For the this compound system, these calculations typically show that steric repulsion between the incoming nucleophile and one of the ligand's phenyl phosphine groups is significantly higher in the transition state leading to the minor enantiomer. The subtle balance of steric and electronic interactions, captured by the QM model, allows for a quantitative prediction of stereochemical outcomes.

Computational Task Methodology Key Findings
Transition State SearchDFT (e.g., B3LYP functional) with a suitable basis set (e.g., 6-31G(d) for main group, LANL2DZ for Pd).Identification of the geometries for the major and minor product-forming transition states.
Energy CalculationSingle-point energy calculations at a higher level of theory and inclusion of solvent effects (e.g., PCM).Determination of the free energy difference (ΔΔG‡) between diastereomeric transition states.
Enantioselectivity PredictionCorrelation of ΔΔG‡ with the experimentally observed enantiomeric excess (% ee).Quantitative prediction of the stereochemical outcome of the reaction.

Application of Machine Learning in Catalyst and Ligand Design

The large datasets generated from experimental screening and computational studies have paved the way for the application of machine learning (ML) in catalysis. researchgate.net While still an emerging field, ML offers the potential to accelerate the discovery and optimization of catalyst systems like those based on the this compound.

Predictive Models for Enantioselectivity and Yield

Machine learning models, such as artificial neural networks and random forests, can be trained on existing reaction data to predict the outcome of new, untested reactions. nih.gov These models use molecular descriptors—numerical representations of the properties of the substrates, ligand, and reaction conditions—as input to learn the complex relationships that govern enantioselectivity and yield. nih.govresearchgate.net

For a system involving the this compound, descriptors could include:

Ligand Descriptors: Steric parameters (e.g., cone angle, percent buried volume), electronic parameters (e.g., pKa of the conjugate acid of the phosphine).

Substrate Descriptors: Steric and electronic properties of the leaving group and the nucleophile.

Reaction Condition Descriptors: Solvent polarity, temperature.

By training on a dataset of known reactions catalyzed by this ligand and its analogs, an ML model could potentially predict the enantiomeric excess for a novel substrate or nucleophile with a certain degree of accuracy. nih.govchinesechemsoc.org This predictive power can guide experimental efforts, prioritizing the most promising reaction candidates and reducing the need for extensive empirical screening. acs.org The development of robust predictive models holds the promise of significantly streamlining the process of reaction optimization and catalyst development. researchgate.net

ML Model Type Input Features (Descriptors) Predicted Outcome Potential Impact
Artificial Neural Network (ANN) researchgate.netSteric/electronic parameters of ligand, substrate, and nucleophile; solvent properties. nih.govEnantiomeric Excess (% ee), Yield (%)Rapid virtual screening of new substrates; accelerates reaction optimization. umich.edu
Random Forest researchgate.netComputationally derived descriptors (e.g., from DFT) and experimental parameters.Catalyst performance (activity and selectivity). scispace.comIdentification of key features that control selectivity; guides the design of next-generation ligands.

Feature Generation and Descriptor Analysis for Ligand Representation

To quantitatively model and predict the performance of the this compound and its analogues, computational chemistry relies on the generation of molecular descriptors. These descriptors translate the three-dimensional chemical structure into numerical values that capture essential steric and electronic properties. The development of robust quantitative structure-activity relationship (QSAR) models depends heavily on the selection and calculation of these features. researchgate.netnih.gov

In the context of palladium-catalyzed reactions involving Trost-type ligands, researchers have employed a variety of descriptors to build predictive machine learning models. chemrxiv.orgchemrxiv.org These descriptors can be broadly categorized as steric, electronic, or topo-electronic. Bespoke descriptors, tailored specifically for these ligand systems, have proven particularly effective in creating interpretable and accurate models. For instance, in studies of palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA), descriptors such as fragment volume (calculated in ų) and 'stoutness' (in Å) have been used to quantify the steric bulk of different components of the ligand and substrate. chemrxiv.org

Electronic properties are often captured using Hammett parameters, which describe the electron-donating or withdrawing nature of substituents on the ligand's aromatic rings. chemrxiv.org More advanced density functional theory (DFT)-derived descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provide deeper insight into the ligand's electronic behavior. researchgate.net The combination of these steric and electronic descriptors allows for the construction of comprehensive models that can rationalize the observed enantioselectivity and guide the optimization of reaction conditions. chemrxiv.orgchemrxiv.org

Table 1: Selected Computational Descriptors for Trost-Type Ligand Representation

Descriptor Type Specific Descriptor Property Captured Application Context
Steric Fragment Volume (ų) Size and bulk of ligand components Modeling enantioselectivity in DAAA reactions chemrxiv.org
Steric Sterimol Parameters (L, B1, B5) Dimensions of substituents Correlating ligand structure with catalytic outcomes chemrxiv.org
Steric Ligand Bite Angle Coordination geometry of the diphosphine Predicting catalyst behavior and selectivity chemrxiv.orged.ac.uk
Electronic Hammett Parameters (σ) Electron-donating/withdrawing ability Assessing electronic influence on enantioselectivity chemrxiv.org
Electronic HOMO/LUMO Energies Frontier molecular orbital energies Understanding ligand reactivity and stability researchgate.net
Electronic Tolman Electronic Parameter (TEP) Overall electron-donating character of phosphines Comparing electronic properties across different ligands rsc.org

SHAP Analysis for Identifying Key Ligand Contributions to Selectivity

Understanding which specific features of a ligand contribute most significantly to the outcome of a reaction, particularly enantioselectivity, is a central challenge in catalyst development. SHAP (SHapley Additive exPlanations) is a game theory-based approach used in machine learning to enhance model interpretability by quantifying the contribution of each feature to a specific prediction. nih.govresearchgate.net While direct application of SHAP to the this compound is not yet widely documented, the principles of interpretable machine learning are being actively applied to similar catalytic systems. chemrxiv.orgosti.gov

These studies aim to "un-blackbox" the complex relationships between ligand structure and catalytic performance. By training models on datasets of reactions with varied ligands and substrates, researchers can identify the most influential descriptors. chemrxiv.orgchemrxiv.org For example, in the DAAA reaction catalyzed by palladium complexes of Trost-type ligands, interpretable models have shown that specific steric descriptors of the ligand and substrate are primary drivers of enantioselectivity. chemrxiv.org The models reveal how interactions, such as steric clashes between the ligand's chiral scaffold and the incoming nucleophile, dictate the preferred reaction pathway, leading to the formation of one enantiomer over the other. chemrxiv.org This approach allows for the generation of hypotheses about the transition state geometry and the nature of stereoinduction, which can then be validated by further computational (e.g., DFT calculations of transition states) and experimental work. nih.gov

De Novo Ligand Design through Computational Approaches

The insights gained from descriptor analysis and interpretable machine learning fuel the de novo (from scratch) design of new chiral ligands. Computational approaches allow for the virtual screening and evolution of ligand structures to achieve desired catalytic properties before undertaking complex and resource-intensive synthesis. nih.govtcichemicals.com The design of new chiral phosphine ligands is guided by several established principles, many of which are embodied by the Trost ligand family.

Key design strategies include:

Scaffold Rigidity and C2-Symmetry : The use of a rigid backbone, like the ANDEN framework, restricts conformational flexibility. This leads to a more ordered and predictable transition state, which is often essential for high enantioselectivity. C2-symmetry can simplify the number of possible diastereomeric transition states, further enhancing selectivity. researchgate.netpolyu.edu.hk

Atropisomerism : Incorporating axially chiral elements, such as biphenyl (B1667301) or binaphthyl (BINAP) units, is a powerful strategy for creating a stable and effective chiral environment. tcichemicals.comcapes.gov.br

Tuning Steric and Electronic Properties : Computational models guide the modification of ligand structures to optimize their properties. For example, substituents on the phosphine's phenyl groups or on the chiral backbone can be systematically varied in silico to fine-tune the steric bulk and electronic character of the catalyst's chiral pocket for a specific substrate. nih.govpolyu.edu.hk

By combining these principles, computational chemists can propose novel ligand architectures that are predicted to outperform existing catalysts for specific transformations, thereby accelerating the discovery of new and more efficient asymmetric catalytic reactions.

Development of Enantiomeric Excess Determination Methodologies

The successful development of asymmetric catalytic reactions hinges on the ability to accurately and reliably measure the enantiomeric excess (ee) of the product. For reactions employing the this compound, the primary analytical techniques for determining ee are chiral High-Performance Liquid Chromatography (HPLC) and chiral Supercritical Fluid Chromatography (SFC). chromatographyonline.comresearchgate.net

These chromatographic techniques utilize a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the product, leading to different retention times and thus enabling their separation and quantification. chromatographyonline.com Polysaccharide-based CSPs are commonly used for this purpose.

Chiral HPLC is a well-established and robust method. The development of an HPLC method involves screening different CSPs and mobile phase compositions to achieve baseline separation of the enantiomers. A typical mobile phase might consist of a mixture of a nonpolar solvent like hexane (B92381) and a more polar alcohol modifier such as isopropanol (B130326) or ethanol, often with small amounts of additives like acetic acid or an amine to improve peak shape. nih.gov

Chiral SFC has emerged as a powerful alternative to HPLC, offering several advantages. afmps.be By using supercritical carbon dioxide as the primary mobile phase component, SFC significantly reduces the consumption of toxic organic solvents. Furthermore, the low viscosity of supercritical fluids allows for higher flow rates without a loss of efficiency, often resulting in much faster analysis times (3 to 5 times faster than HPLC), which is highly beneficial for high-throughput screening. chromatographyonline.com

The choice between HPLC and SFC can depend on the specific properties of the analyte and the desired throughput. Both techniques, however, are indispensable tools for evaluating the effectiveness of the this compound in asymmetric catalysis.

Table 2: Methodologies for Enantiomeric Excess (ee) Determination

Technique Stationary Phase Type Typical Mobile Phase Advantages & Applications
Chiral HPLC Chiral Stationary Phase (e.g., Polysaccharide-based like Regis Whelk-01) Hexane/Isopropanol with additives (e.g., acetic acid) nih.gov Robust, widely available; used for accurate quantification and method validation.
Chiral SFC Chiral Stationary Phase (e.g., Polysaccharide-based) Supercritical CO₂ with alcohol co-solvents (e.g., methanol, ethanol) High-throughput analysis, reduced solvent waste, fast separations, complementary selectivity to HPLC. chromatographyonline.comafmps.be

Q & A

Q. Basic

  • Chiral SFC/HPLC : Quantify enantiomeric ratios (e.r.) and ee values (up to 98% reported).
  • X-ray crystallography : Resolve catalyst-substrate adducts to confirm stereochemical control.
  • DFT calculations : Map transition states to rationalize selectivity (e.g., steric vs. electronic effects) .

Why might enantioselectivity drop in allylic alkylations using this compound?

Advanced
Common pitfalls:

  • Substrate mismatch : Highly electron-deficient allylic carbonates may favor competing pathways (e.g., β-hydride elimination).
  • Solvent effects : Polar aprotic solvents (DMF) can disrupt hydrogen-bonding interactions critical for enantiocontrol.
  • Ligand degradation : Prolonged reaction times at high temps may lead to ligand oxidation or Pd leaching. Validate via ³¹P NMR monitoring .

How is the ligand applied in total synthesis of natural products?

Advanced
The ligand enables key C–C bond-forming steps:

  • Aspidophytine synthesis : Pd-catalyzed allylic alkylation of β-ketoesters with 85% ee, upgradable to 97% via recrystallization .
  • Monoterpene indole alkaloids : Enantioselective alkylation of indole lactams (up to 98% ee) using modified (R,R)-DACH-phenyl Trost ligands .

Can this ligand be modified to broaden substrate scope or improve selectivity?

Advanced
Yes. Recent modifications include:

  • DACH-naphthyl variants : Enhanced π-π interactions for aryl-substituted allylic carbonates (up to 96% ee) .
  • Phosphate anion pairing : Hybrid ligands with chiral anions improve yields in challenging alkylations (e.g., branched N-heterocycles) .

How do computational studies reconcile conflicting stereochemical outcomes with similar ligands?

Advanced
DFT analyses reveal that subtle ligand distortions (e.g., axial vs. equatorial phenyl orientations) alter transition-state energies. For example, azetidine-based ligands reduce steric clash in aza-Friedel–Crafts reactions, flipping the favored enantiomer. Energy differences as small as 1–2 kcal/mol can invert selectivity .

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(R,R)-ANDEN-Phenyl Trost Ligand

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